molecular formula C6H14ClNO2 B555544 N-methyl-d-phenylalanine CAS No. 56564-52-4

N-methyl-d-phenylalanine

Cat. No.: B555544
CAS No.: 56564-52-4
M. Wt: 179,22*36,45 g/mole
InChI Key: IODNYRVZHKRFIW-JEDNCBNOSA-N
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Description

N-methyl-d-phenylalanine: is a derivative of the amino acid phenylalanine, where a methyl group is attached to the nitrogen atom of the amino group. This modification can significantly alter the compound’s properties and potential applications. This compound is of interest in various fields, including medicinal chemistry, due to its unique structural and functional characteristics.

Scientific Research Applications

Chemistry: N-methyl-d-phenylalanine is used as a building block in the synthesis of various peptides and peptidomimetics. Its unique structure allows for the creation of compounds with enhanced stability and bioavailability .

Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It can be incorporated into peptides to investigate the effects of N-methylation on protein structure and function .

Medicine: this compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable candidate for drug design .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of various drugs .

Safety and Hazards

“N-methyl-d-phenylalanine” should be handled with personal protective equipment/face protection . It is advised to avoid contact with skin, eyes or clothing, and to avoid ingestion and inhalation . The compound should not be released into the environment .

Future Directions

The use of non-proteinogenic amino acids (NPAAs) like “N-methyl-d-phenylalanine” in the development of peptide-based therapeutics is a promising future direction . NPAAs provide a toolbox of physiochemical properties that expand from natural amino acids (NAAs), and can fundamentally change the drug-like properties of peptidic medicines .

Mechanism of Action

Target of Action

N-methyl-d-phenylalanine, also known as ®-2-(Methylamino)-3-phenylpropanoic acid, primarily targets the N-Methyl-D-aspartate receptor (NMDAR) . NMDAR is a glutamate receptor and predominantly a Ca2+ ion channel found in neurons . It plays a crucial role in controlling synaptic plasticity and mediating learning and memory functions .

Mode of Action

This compound acts as a partial agonist at the active or glutamate recognition site of the NMDAR . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .

Biochemical Pathways

Phenylalanine, from which this compound is derived, is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . This process involves the conversion of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase . The metabolic pathway of this compound is expected to follow a similar route, with modifications due to the presence of the methyl group.

Pharmacokinetics

It is known that most nmda receptor antagonists, which this compound may be classified as, are metabolized in the liver . Frequent administration of most NMDA receptor antagonists can lead to tolerance, whereby the liver will more quickly eliminate NMDA receptor antagonists from the bloodstream .

Result of Action

Activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . The current flow through the ion channel is voltage-dependent . A voltage-dependent flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell is made possible by the depolarization of the cell, which displaces and repels the Mg2+ and Zn2+ ions from the pore . Ca2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory, due to proteins which bind to and are activated by Ca2+ ions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale asymmetric hydrogenation processes, utilizing high-pressure reactors and chiral catalysts to achieve high yields and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-d-phenylalanine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where the methyl group or other substituents on the phenyl ring can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted phenylalanine derivatives.

Comparison with Similar Compounds

    Phenylalanine: The parent compound, which lacks the N-methyl group.

    N-methyl-l-phenylalanine: The L-enantiomer of N-methyl-d-phenylalanine.

    N-acetyl-d-phenylalanine: Another derivative with an acetyl group instead of a methyl group.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the N-methyl group. This modification can significantly alter its biological activity and pharmacokinetic properties compared to its analogs .

Properties

IUPAC Name

(2R)-2-(methylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFESDRCALIIM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56564-52-4
Record name N-Methylphenylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056564524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYLPHENYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O2G4R6S29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the incorporation of N-methyl-D-phenylalanine in teixobactin significant?

A1: The presence of this compound, along with other D-amino acids like D-allo-isoleucine and D-glutamine, is significant for several reasons.

  • Resistance Prevention: While the exact mechanism remains unclear, the unusual amino acid composition of teixobactin, including this compound, is thought to contribute to its ability to thwart the development of bacterial resistance. [] This is likely because teixobactin targets the precursor molecule lipid II involved in bacterial cell wall synthesis, rather than enzymes commonly targeted by other antibiotics. []

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